N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide
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Overview
Description
2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE is a synthetic nucleoside analog with the molecular formula C15H22N6O5 and a molecular weight of 366.37 g/mol . This compound is characterized by the presence of an amino group at the 2-position, an isobutyryl group at the N2 position, and a methyl group at the 2’-O position of the adenosine molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE typically involves multiple steps, starting from adenosine. The key steps include:
Protection of the 3’- and 5’-hydroxyl groups: This is usually achieved using silyl protecting groups.
Introduction of the 2’-O-methyl group: This can be done using methyl iodide in the presence of a base such as sodium hydride.
Amination at the 2-position:
Isobutyrylation at the N2 position: This is achieved using isobutyryl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for 2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the isobutyryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the adenosine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes involving nucleosides.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the development of novel pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE involves its incorporation into nucleic acids, where it can interfere with normal nucleoside functions. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in nucleoside metabolism and DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-2’-O-METHYLADENOSINE: Lacks the isobutyryl group at the N2 position.
N2-ISOBUTYRYL-2’-O-METHYLADENOSINE: Lacks the amino group at the 2-position.
2-AMINO-N2-ISOBUTYRYLADENOSINE: Lacks the methyl group at the 2’-O position.
Uniqueness
2-AMINO-N2-ISOBUTYRYL-2’-O-METHYLADENOSINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5/c1-6(2)13(24)20-15-18-11(16)8-12(19-15)21(5-17-8)14-10(25-3)9(23)7(4-22)26-14/h5-7,9-10,14,22-23H,4H2,1-3H3,(H3,16,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPIZZVRKRTPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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